Methylene Spacer: Physicochemical Impact
Compared to its direct analog N-(6-aminopyridin-2-yl)acetamide (CAS 1075-62-3), N-((6-Aminopyridin-2-YL)methyl)acetamide contains a methylene (-CH2-) spacer. This structural variation results in a higher molecular weight (165.19 vs. 151.17 g/mol), an increased rotatable bond count (2 vs. 1), and a reduced computed lipophilicity (XLogP3: -0.3 vs. 0.0) [1][2].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 165.19 g/mol; Rotatable Bonds: 2; XLogP3: -0.3 |
| Comparator Or Baseline | N-(6-aminopyridin-2-yl)acetamide; MW: 151.17 g/mol; Rotatable Bonds: 1; XLogP3: 0.0 |
| Quantified Difference | MW: +14.02 g/mol; Rotatable Bonds: +1; XLogP3: -0.3 |
| Conditions | Computed properties derived from 2D molecular structure. |
Why This Matters
These altered properties directly influence solubility, membrane permeability, and potential binding interactions, making the compound with the methylene spacer a distinct chemical entity for structure-activity relationship (SAR) studies and lead optimization.
- [1] PubChem. N-((6-Aminopyridin-2-YL)methyl)acetamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/49761764. Accessed April 17, 2026. View Source
- [2] PubChem. N-(6-aminopyridin-2-yl)acetamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3767345. Accessed April 17, 2026. View Source
